molecular formula C12H14O4 B1323781 Ethyl 4-methoxy-2-methylbenzoylformate CAS No. 951888-68-9

Ethyl 4-methoxy-2-methylbenzoylformate

Cat. No.: B1323781
CAS No.: 951888-68-9
M. Wt: 222.24 g/mol
InChI Key: QAFGHBVLYGHKCJ-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-2-methylbenzoylformate is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . . This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methoxy-2-methylbenzoylformate can be synthesized through several synthetic routes. One common method involves the esterification of 4-methoxy-2-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxy-2-methylbenzoylformate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific reaction conditions such as elevated temperatures or pressures.

Major Products Formed

    Oxidation: Formation of 4-methoxy-2-methylbenzoic acid or 4-methoxy-2-methylbenzaldehyde.

    Reduction: Formation of ethyl 4-methoxy-2-methylbenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 4-methoxy-2-methylbenzoylformate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-methoxy-2-methylbenzoylformate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that exert biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-methoxybenzoate
  • Ethyl 2-methylbenzoate
  • Ethyl 4-methylbenzoylformate

Uniqueness

Ethyl 4-methoxy-2-methylbenzoylformate is unique due to the presence of both methoxy and methyl groups on the benzene ring, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and industrial applications.

Properties

IUPAC Name

ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-4-16-12(14)11(13)10-6-5-9(15-3)7-8(10)2/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFGHBVLYGHKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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